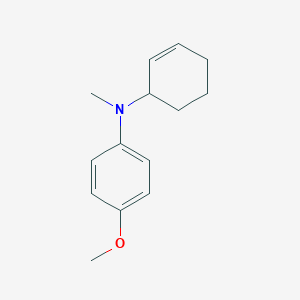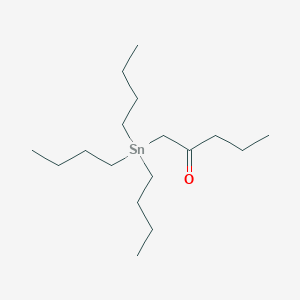![molecular formula C6H9N3O6 B14136169 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine CAS No. 99694-81-2](/img/structure/B14136169.png)
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is a chemical compound with the molecular formula C6H9N3O6. It is a derivative of L-alanine, an amino acid, and contains additional functional groups that make it a unique compound with various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine typically involves the protection of the amino group of L-alanine using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). The protected amino acid is then subjected to further reactions to introduce the carboxycarbonyl and aminocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. It may also interact with cellular pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N-(carboxycarbonyl)-L-alanine: A closely related compound with similar functional groups.
(2S)-3-Amino-2-(carboxyformamido)propanoic acid: Another derivative of L-alanine with comparable properties.
Uniqueness
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
99694-81-2 |
|---|---|
Fórmula molecular |
C6H9N3O6 |
Peso molecular |
219.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1 |
Clave InChI |
WLHZKQYVDKRZKW-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)







